2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate
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Overview
Description
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a nitrophenyl benzoate moiety and a formamido-imino linkage, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various boronic acids and palladium catalysts, which facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methylpyridin-3-yl)formamide
- (6-Methylpyridin-3-yl)methanol
- Bis(pyridylimino)isoindoline Cu(II) and Ni(II) complexes
Uniqueness
2-[(E)-{[(6-METHYLPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]-4-NITROPHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16N4O5 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-[(E)-[(6-methylpyridine-3-carbonyl)hydrazinylidene]methyl]-4-nitrophenyl] benzoate |
InChI |
InChI=1S/C21H16N4O5/c1-14-7-8-16(12-22-14)20(26)24-23-13-17-11-18(25(28)29)9-10-19(17)30-21(27)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,26)/b23-13+ |
InChI Key |
UYJZBJCRUGTWJA-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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